N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide
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Overview
Description
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is an organic compound that features a furan ring and a methyl-substituted phenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide typically involves the reaction of 2-furylmethylene with 4-methylphenylamine under controlled conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the amine oxide. Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different N-oxide derivatives, while reduction will produce the corresponding amine.
Scientific Research Applications
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide involves its interaction with molecular targets through its furan and phenyl groups. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-2-Furylmethylene]-N-methylamine oxide
- Benzenamine, N-(2-furanylmethylene)-4-methyl-, N-oxide
Uniqueness
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C12H11NO2/c1-10-4-6-11(7-5-10)13(14)9-12-3-2-8-15-12/h2-9H,1H3/b13-9- |
InChI Key |
CPXXRTKNTJCKHP-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CO2)/[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CO2)[O-] |
Origin of Product |
United States |
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